molecular formula C14H27N3O3 B2548516 Tert-butyl 4-(tert-butylcarbamoyl)piperazine-1-carboxylate CAS No. 253175-40-5

Tert-butyl 4-(tert-butylcarbamoyl)piperazine-1-carboxylate

Cat. No.: B2548516
CAS No.: 253175-40-5
M. Wt: 285.388
InChI Key: GIBWFHNQLQLVEQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(tert-butylcarbamoyl)piperazine-1-carboxylate is a piperazine-based chemical building block protected by a Boc (tert-butoxycarbonyl) group, designed for research and development applications. The Boc protecting group is a critical feature, as it is stable under a variety of conditions but can be readily removed under mild acidic conditions, allowing for selective deprotection and further functionalization of the piperazine ring . This compound is part of a broader class of Boc-protected piperazines, which are extensively used as key intermediates and scaffolds in medicinal chemistry and drug discovery . The carbamoyl moiety on the piperazine ring provides a versatile handle for chemical modification, enabling researchers to synthesize a diverse array of more complex molecules. Its primary research value lies in its application as a precursor for the synthesis of pharmaceutical candidates, particularly in the development of kinase inhibitors, GPCR ligands, and other biologically active compounds. As with all reagents of this nature, this compound is intended For Research Use Only and is not approved for use in humans or as a veterinary drug.

Properties

IUPAC Name

tert-butyl 4-(tert-butylcarbamoyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-13(2,3)15-11(18)16-7-9-17(10-8-16)12(19)20-14(4,5)6/h7-10H2,1-6H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBWFHNQLQLVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(tert-butylcarbamoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(tert-butylcarbamoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperazine derivatives .

Scientific Research Applications

Tert-butyl 4-(tert-butylcarbamoyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting the central nervous system.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(tert-butylcarbamoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. This compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Piperazine-based compounds are widely utilized in pharmaceutical synthesis due to their conformational flexibility and ease of functionalization. Below is a detailed comparison of tert-butyl 4-(tert-butylcarbamoyl)piperazine-1-carboxylate with structurally related analogues, focusing on substituent effects, synthetic strategies, stability, and applications.

Structural and Functional Group Variations

Compound Name Substituents Key Structural Differences Stability/Reactivity Notes Applications References
Target Compound : this compound 4-position: tert-butylcarbamoyl; 1-position: Boc Reference compound for comparison Stability under acidic/biological conditions not explicitly reported; steric bulk may reduce reactivity Intermediate for drug candidates
Tert-butyl 4-(3-nitrophenoxy)butanoylpiperazine-1-carboxylate (33) 4-position: 3-nitrophenoxy butanoyl Electron-withdrawing nitro group enhances electrophilicity Likely stable under basic conditions; nitro group may confer redox activity Intermediate in urea-based pharmacophore synthesis
Tert-butyl 4-(1-cyclopropyl-3-carbamoylquinolin-7-yl)piperazine-1-carboxylate (CF-OE) 4-position: cyclopropyl-quinolinyl-carbamoyl Conjugated quinoline system introduces aromaticity and planar rigidity Degradation in gastric fluid not reported; cyclopropyl group may enhance metabolic stability Potential antimicrobial or anticancer agent
Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate (6) 4-position: bromo-cyanopyridinyl Halogen and nitrile groups enable cross-coupling reactions Bromine facilitates Suzuki-Miyaura reactions; nitrile may undergo hydrolysis Building block for kinase inhibitors
Tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284) 4-position: dibenzylamino-cyclohexyl Chiral cyclohexylamine introduces stereochemical complexity Reductive amination product; dibenzyl groups may complicate deprotection Precursor to chiral amines in CNS-targeting drugs
Tert-butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate (C11) 4-position: thiadiazolyl-pyridinyl Thiadiazole ring enhances π-stacking and hydrogen bonding Stable under cross-coupling conditions (e.g., with Pd catalysts) Antiviral or anticancer scaffolds
Tert-butyl 4-methylpiperazine-1-carboxylate 4-position: methyl Smaller alkyl group reduces steric hindrance Higher solubility in polar solvents; Boc group easily cleaved with acids Common intermediate for piperazine functionalization

Stability and Reactivity

  • The target compound’s tert-butylcarbamoyl group may confer resistance to enzymatic degradation compared to esters or amides with smaller alkyl groups (e.g., methyl in ).
  • Compounds with electron-deficient aromatic systems (e.g., nitro in ) show higher reactivity in nucleophilic substitutions, whereas electron-rich systems (e.g., thiadiazole in ) favor π-π interactions in target binding.

Biological Activity

Tert-butyl 4-(tert-butylcarbamoyl)piperazine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's full IUPAC name is tert-butyl (4-(tert-butylcarbamoyl)piperazine-1-carboxylate), with a molecular formula of C₁₄H₂₃N₃O₃. Its molecular weight is approximately 285.38 g/mol. The presence of the tert-butyl group contributes to steric bulk, influencing its reactivity and interactions in biological systems.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar piperazine structures can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Some derivatives of piperazine have shown effectiveness against Gram-positive bacteria, indicating potential as antibacterial agents.
  • Neuropharmacological Effects : Compounds in this class may exhibit anxiolytic or antidepressant-like effects, warranting further exploration in neuropharmacology.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Piperazine Ring : Piperazine is reacted with tert-butylcarbamate to form the intermediate.
  • Carboxylation : The intermediate is then treated with appropriate carboxylic acid derivatives to yield the final product.

Anticancer Activity

A study focused on derivatives similar to this compound demonstrated significant anticancer properties. For instance, compounds were tested against various cancer cell lines, revealing IC50 values in the micromolar range, indicating effective inhibition of cell growth.

CompoundCell LineIC50 (µM)Mechanism
AMCF-75.2Apoptosis
BHeLa3.8Cell Cycle Arrest

Antimicrobial Activity

Research has highlighted the antimicrobial potential of piperazine derivatives. In one study, tert-butyl derivatives exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA).

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
CMRSA32 µg/mL
DEscherichia coli64 µg/mL

The biological activity of this compound is believed to involve:

  • Receptor Interaction : Binding to specific receptors involved in cell signaling pathways.
  • Enzyme Inhibition : Modulating the activity of enzymes linked to disease processes, particularly in cancer and infectious diseases.

Q & A

Q. What are the standard synthetic routes for synthesizing Tert-butyl 4-(tert-butylcarbamoyl)piperazine-1-carboxylate?

The synthesis typically involves coupling a piperazine derivative with tert-butyl carbamoyl reagents. For example:

  • Step 1 : React piperazine with tert-butyl isocyanate under anhydrous conditions to introduce the carbamoyl group.
  • Step 2 : Protect the secondary amine using tert-butyl chloroformate (Boc anhydride) in the presence of a base like triethylamine (TEA) or sodium carbonate.
  • Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.
  • Monitoring : Reaction progress is tracked via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. How is the compound characterized structurally after synthesis?

Key analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of tert-butyl groups (δ ~1.4 ppm for 1^1H) and carbamoyl protons (δ ~6-8 ppm).
  • IR Spectroscopy : Peaks at ~1680-1720 cm1^{-1} indicate carbonyl groups (carbamate and carbamoyl).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using programs like SHELXL refines the structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions often arise from dynamic effects (e.g., rotational barriers in carbamates) or impurities. Mitigation strategies:

  • Variable-Temperature NMR : Identify conformational changes by acquiring spectra at different temperatures.
  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals.
  • Cross-Validation : Compare HRMS data with theoretical isotopic patterns.
  • Purity Checks : Employ HPLC with UV/Vis or charged aerosol detection (CAD) to rule out byproducts .

Q. What strategies optimize the compound’s yield in multi-step syntheses?

Yield optimization involves:

  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Temperature Control : Maintain 0–5°C during exothermic steps (e.g., Boc protection).
  • Automated Flow Chemistry : For scalable synthesis, continuous flow reactors enhance reproducibility and reduce side reactions .

Q. How does the compound interact with biological targets, and what methods validate these interactions?

The tert-butyl carbamoyl group may modulate receptor binding. Methodologies include:

  • Radioligand Binding Assays : Use 3^3H-labeled analogs to quantify affinity for targets like GPCRs or kinases.
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes to active sites.
  • In Vitro Enzymatic Assays : Measure inhibition constants (KiK_i) against enzymes (e.g., proteases or phosphatases).
  • Surface Plasmon Resonance (SPR) : Real-time kinetic analysis of ligand-receptor interactions .

Data Contradiction Analysis

Q. How to troubleshoot discrepancies in biological activity across different studies?

Discrepancies may stem from:

  • Purity Variability : Ensure ≥95% purity via HPLC and orthogonal methods (e.g., 19^{19}F NMR if fluorinated analogs exist).
  • Assay Conditions : Standardize buffer pH, ionic strength, and temperature.
  • Metabolic Stability : Test for cytochrome P450-mediated degradation using liver microsomes.
  • Epimerization : Check for stereochemical integrity via chiral HPLC or optical rotation .

Methodological Considerations

Q. What are the best practices for storing and handling this compound?

  • Storage : Desiccate at –20°C under inert gas (argon) to prevent hydrolysis of the carbamate group.
  • Solubility : Pre-dissolve in DMSO for biological assays (ensure <0.1% DMSO in final concentrations to avoid cytotoxicity).
  • Stability Studies : Conduct accelerated stability testing (40°C/75% RH) to determine shelf life .

Advanced Applications

Q. How can this compound serve as a precursor for targeted drug delivery systems?

  • Prodrug Design : The tert-butyl group can be enzymatically cleaved in vivo to release active amines.
  • Conjugation : Link to monoclonal antibodies via NHS ester chemistry for antibody-drug conjugates (ADCs).
  • Solid-Phase Synthesis : Immobilize on Wang resin for combinatorial library generation .

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